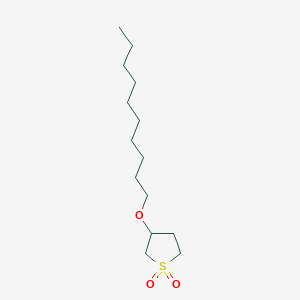
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C14H28O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a decyloxy group attached to the third position of the tetrahydrothiophene ring, which is further oxidized to a sulfone (1,1-dioxide)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves the reaction of benzothiophene-3-ol with decanol. The reaction typically proceeds under acidic or basic conditions, with the use of a suitable catalyst to facilitate the formation of the decyloxy group. The resulting intermediate is then subjected to oxidation to form the sulfone group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide may involve large-scale batch or continuous processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high yield and purity of the compound. Common industrial methods may include the use of advanced oxidation techniques and efficient separation processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol.
Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines, alcohols, or thiols, often under acidic or basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products, such as sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as an antioxidant, stabilizer, and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of thiophene, 3-(decyloxy)tetrahydro-, 1,1-dioxide involves its interaction with molecular targets and pathways. The sulfone group can participate in redox reactions, influencing the oxidative state of the environment. The decyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler analog without the decyloxy group.
Thiophene, 3-(methoxy)tetrahydro-, 1,1-dioxide: A similar compound with a methoxy group instead of a decyloxy group.
Thiophene, 3-(ethoxy)tetrahydro-, 1,1-dioxide: A similar compound with an ethoxy group.
Uniqueness
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide is unique due to the presence of the long decyloxy chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
18760-44-6 |
|---|---|
Molecular Formula |
C14H28O3S |
Molecular Weight |
276.44 g/mol |
IUPAC Name |
3-decoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C14H28O3S/c1-2-3-4-5-6-7-8-9-11-17-14-10-12-18(15,16)13-14/h14H,2-13H2,1H3 |
InChI Key |
ZMLKENVAWQJBIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Canonical SMILES |
CCCCCCCCCCOC1CCS(=O)(=O)C1 |
Key on ui other cas no. |
18760-44-6 |
physical_description |
Liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


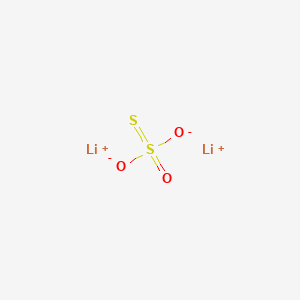

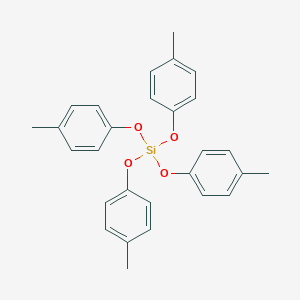
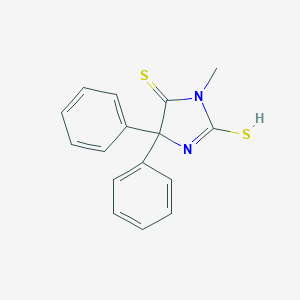
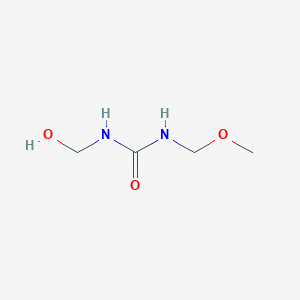
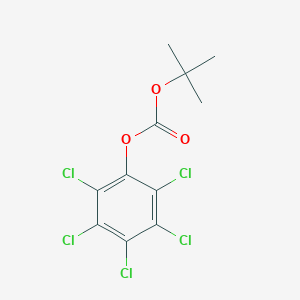
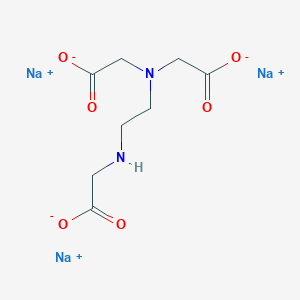
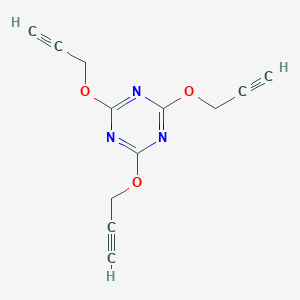
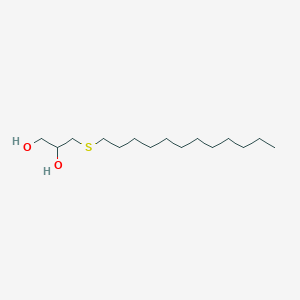
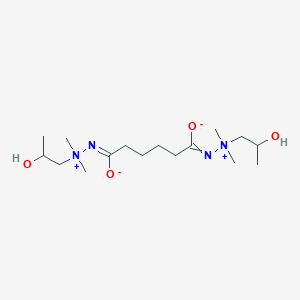

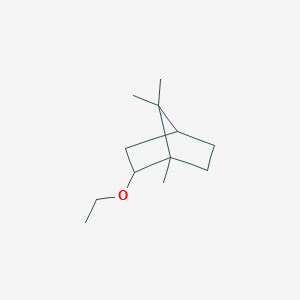
![N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101647.png)
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
